{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine
Description
Properties
IUPAC Name |
[4-(2-methoxyethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-5-2-9(8-10)3-6-12-7-4-9/h2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAQIHMTUYVBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCOCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine typically involves the reaction of tetrahydropyran derivatives with methoxyethyl and methylamine groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
{[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
- Substituent Effects: Methoxyethyl Group (Target Compound): Enhances solubility due to ether oxygen and provides a flexible side chain for receptor interactions. Demonstrated bioactivity in fungal histone deacetylase inhibition (similar to boronic acid derivatives in ) . Phenylthio (): Introduces sulfur, which may enhance binding to metalloenzymes or confer redox activity . Dimethoxyphenyl (): Electron-rich aromatic system suitable for π-π stacking in kinase inhibitors or GPCR-targeted therapies .
Synthetic Routes :
Biological Activity :
Biological Activity
The compound {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : [4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl]methanamine
- Molecular Formula : C₉H₁₉NO₂
- Molecular Weight : 173.26 g/mol
- CAS Number : 1142202-11-6
The compound features a tetrahydropyran ring, which is known for its role in enhancing the bioactivity of various pharmacological agents. The methoxyethyl group contributes to its solubility and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its interaction with enzymes and receptors involved in critical metabolic pathways.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an enzyme inhibitor , particularly affecting pathways related to fatty acid metabolism. For example, it has been investigated for its potential to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in lipid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, which is crucial for fatty acid synthesis and oxidation .
Case Studies
-
In Vivo Studies on Fatty Acid Metabolism :
- A study demonstrated that compounds similar to this compound significantly reduced hepatic malonyl-CoA levels in obese Zucker rats, indicating a potential for managing metabolic disorders .
- The compound showed an EC₅₀ of approximately 1.6 µM in inhibiting triglyceride synthesis in HepG2 cells, highlighting its potency as a metabolic modulator .
-
Cytotoxicity Assessments :
- In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). Notably, some derivatives achieved GI₅₀ values below 10 µM, suggesting strong anti-cancer potential .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating signaling pathways associated with cell growth and metabolism.
Comparative Analysis
| Compound Name | Biological Activity | EC₅₀/IC₅₀ Values | Target Enzyme/Pathway |
|---|---|---|---|
| This compound | Enzyme Inhibitor | ~1.6 µM (triglyceride synthesis) | Acetyl-CoA Carboxylase |
| CP-610431 | Fatty Acid Synthesis Inhibitor | 1.6 µM (fatty acid synthesis) | Acetyl-CoA Carboxylase |
| CP-640186 | Fatty Acid Oxidation Stimulator | 55 nM (ACC inhibition) | Acetyl-CoA Carboxylase |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-YL]-methyl}amine?
- Methodology : The compound can be synthesized via a two-step process:
Etherification : React 4-hydroxybenzaldehyde with tetrahydropyran using an acid catalyst (e.g., H₂SO₄) to form the tetrahydropyran-4-yloxy intermediate .
Reductive Amination : Treat the intermediate with methylamine in the presence of a reducing agent (e.g., NaBH₄) to yield the final product. Optimize temperature (60–80°C) and solvent (THF or DCM) for higher purity (>95%) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Scale-up requires adjusting catalyst concentration and pressure .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxyethyl, tetrahydropyran, and methylamine groups (e.g., δ 3.3–3.7 ppm for methoxy protons) .
- Mass Spectrometry : Confirm molecular weight (e.g., 207.27 g/mol via ESI-MS) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .
Advanced Research Questions
Q. What reaction pathways dominate under oxidative or reductive conditions?
- Oxidation : The amine group oxidizes to form imines or nitro derivatives using H₂O₂ or KMnO₄. Monitor by IR spectroscopy for N=O stretches (~1350 cm⁻¹) .
- Reduction : LiAlH₄ reduces the compound to a primary amine; track via GC-MS for intermediate detection .
- Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at the phenyl ring under acidic conditions .
Q. What biological activities are predicted based on structural analogs?
- PDE4 Inhibition : Structurally similar compounds (e.g., EPPA-1) show PDE4 inhibition (IC₅₀ = 38 nM) and anti-inflammatory effects in LPS-induced neutrophilia models (D₅₀ = 0.042 mg/kg in rats). Use in vitro assays (e.g., TNF-α suppression in PBMCs) to validate activity .
- SAR Insights : The tetrahydropyran ring enhances steric bulk, potentially improving target binding compared to simpler amines .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modification Sites :
- Methoxyethyl Chain : Replace with ethoxy or propoxy groups to alter hydrophobicity .
- Tetrahydropyran Ring : Introduce substituents (e.g., methyl, fluorine) to modulate electronic effects .
Q. What analytical challenges arise in quantifying trace impurities?
- Common Impurities : Residual methylamine (detect via GC-MS) or unreacted tetrahydropyran derivatives (HPLC-MS/MS).
- Mitigation : Use SPE purification and gradient elution (ACN/H₂O) for separation. Limit detection thresholds to <0.1% .
Q. How to resolve contradictions in reported biological data for similar compounds?
- Case Study : BenchChem reports broad bioactivity for a related compound (), but peer-reviewed studies ( ) emphasize PDE4 specificity. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. What methodologies assess in vitro vs. in vivo toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
